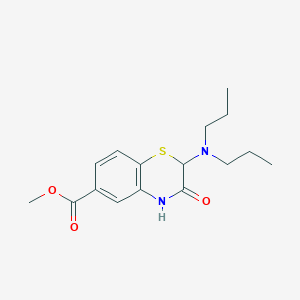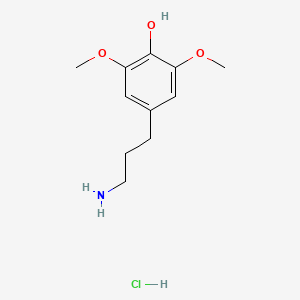
4-(3-Aminopropyl)-2,6-dimethoxyphenol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “4-(3-Aminopropyl)-2,6-dimethoxyphenol hydrochloride” is a phenolic compound with an aminopropyl and two methoxy groups attached to the phenol ring. The presence of these functional groups suggests that this compound could have interesting chemical properties and potential applications in various fields .
Molecular Structure Analysis
The molecular structure of this compound would likely show a phenol ring substituted with aminopropyl and methoxy groups. The exact structure would depend on the positions of these substituents on the phenol ring .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions due to the presence of the phenol, amine, and ether (methoxy) functional groups. For example, the phenol group could undergo reactions typical of alcohols, such as esterification .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar amine and phenol groups could make this compound soluble in polar solvents .Applications De Recherche Scientifique
Enzymatic Modification for Antioxidant Synthesis
A study by Adelakun et al. (2012) explored the enzymatic modification of 2,6-dimethoxyphenol, a compound structurally related to "4-(3-Aminopropyl)-2,6-dimethoxyphenol hydrochloride", to synthesize dimers with higher antioxidant capacity. The research demonstrated that laccase-catalyzed oxidation of 2,6-dimethoxyphenol produced a dimer with approximately double the antioxidant activity of the original compound. This finding indicates potential applications in developing bioactive compounds with enhanced antioxidant properties (Adelakun et al., 2012).
Polymorphism and Solid-State Characterization
Vogt et al. (2013) investigated the polymorphic forms of a compound similar in structure to "4-(3-Aminopropyl)-2,6-dimethoxyphenol hydrochloride". The research utilized spectroscopic and diffractometric techniques to characterize the polymorphs, highlighting the importance of solid-state analysis in pharmaceutical development. This study underscores the relevance of polymorphism in the design and optimization of pharmaceutical compounds, potentially including those derived from "4-(3-Aminopropyl)-2,6-dimethoxyphenol hydrochloride" (Vogt et al., 2013).
Application in Solid-Phase Synthesis
Jin et al. (2001) reported on the preparation of 4-formyl-3,5-dimethoxyphenol, a key synthetic intermediate for constructing linkers and resins used in solid-phase synthesis. This research is relevant for the development of synthetic methodologies that could be applied to similar phenolic compounds, including "4-(3-Aminopropyl)-2,6-dimethoxyphenol hydrochloride", for the synthesis of peptides and non-peptide molecules (Jin et al., 2001).
Synthesis and Characterization of Biologically Active Compounds
Sroor (2019) described the synthesis and characterization of new biologically active pyrrolo[2,3-b]pyridine scaffolds incorporating a moiety similar to "4-(3-Aminopropyl)-2,6-dimethoxyphenol hydrochloride". This study illustrates the potential of structurally related compounds in the design and development of new therapeutic agents, showcasing the diverse applications of chemical synthesis in drug discovery (Sroor, 2019).
Orientations Futures
Propriétés
IUPAC Name |
4-(3-aminopropyl)-2,6-dimethoxyphenol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3.ClH/c1-14-9-6-8(4-3-5-12)7-10(15-2)11(9)13;/h6-7,13H,3-5,12H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAAYFDLCCUBDIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)CCCN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Aminopropyl)-2,6-dimethoxyphenol hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


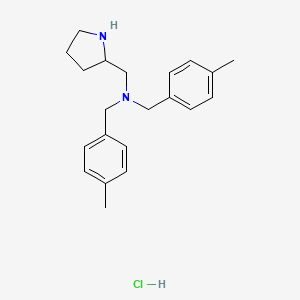
![N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-1-naphthamide](/img/structure/B2604692.png)
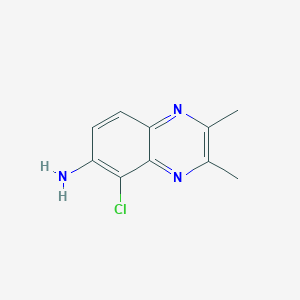
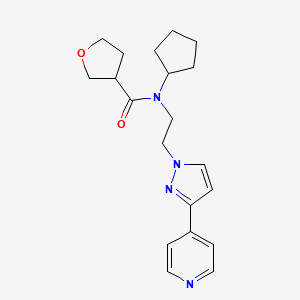
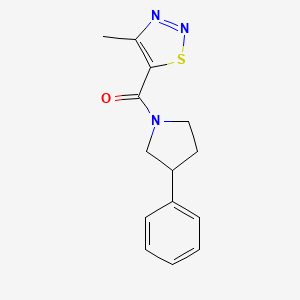
![8'-((dimethylamino)methyl)-7'-hydroxy-8-methoxy-2H,2'H-[3,4'-bichromene]-2,2'-dione](/img/structure/B2604698.png)
![(1R,5S)-N-(3,4-dichlorophenyl)-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2604702.png)
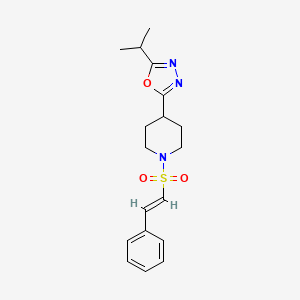
![(E)-6-(2-(furan-2-yl)vinyl)-3-(4-methoxybenzyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2604704.png)
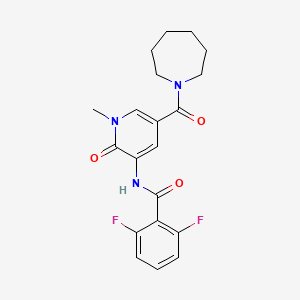
![2-[1-(Pyrimidin-2-yl)pyrrolidin-3-yl]ethan-1-ol](/img/structure/B2604707.png)
![2-ethyl-1-(5-{[4-(4-methoxyphenyl)piperazino]carbonyl}-1H-pyrrol-3-yl)-1-butanone](/img/structure/B2604708.png)
